

An In-depth Technical Guide to Methyl 2-heptenoate: Chemical Properties and Structure

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Compound of Interest

Compound Name: Methyl 2-heptenoate

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Abstract

Methyl 2-heptenoate is an unsaturated fatty acid ester with the molecular formula $C_8H_{14}O_2$. This document provides a comprehensive overview of its chemical and physical properties, structural details, and available spectroscopic data. Primarily focusing on the more common (E)-isomer, this guide consolidates essential information for laboratory use and research applications. While specific experimental protocols for the synthesis and analysis of **methyl 2-heptenoate** are not extensively documented in readily available literature, this guide furnishes general methodologies applicable to this class of compounds.

Chemical Structure and Isomerism

Methyl 2-heptenoate is an α,β -unsaturated ester. The presence of a carbon-carbon double bond at the C2 position gives rise to geometric isomerism, resulting in two stereoisomers: (E)-**methyl 2-heptenoate** and (Z)-**methyl 2-heptenoate**. The (E)-isomer, where the main carbon chain substituents are on opposite sides of the double bond, is generally the more stable and commonly encountered form.

(Z)-methyl 2-heptenoate

Structure not available

(E)-methyl 2-heptenoate

E_structure

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Caption: Chemical structures of **Methyl 2-heptenoate** isomers.

Physicochemical Properties

The following table summarizes the key physicochemical properties of methyl (E)-2-heptenoate. Data for the (Z)-isomer is not readily available.

Property	Value	Source
Molecular Formula	C ₈ H ₁₄ O ₂	PubChem[1][2]
Molecular Weight	142.20 g/mol	PubChem[1]
IUPAC Name	methyl (E)-hept-2-enoate	PubChem[1]
CAS Number	22104-69-4	PubChem[1]
Appearance	Clear liquid (presumed)	General knowledge
Boiling Point	Not available	General knowledge
Density	Not available	
Solubility	Soluble in organic solvents (presumed)	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **methyl 2-heptenoate**. The following data has been compiled from available public sources.

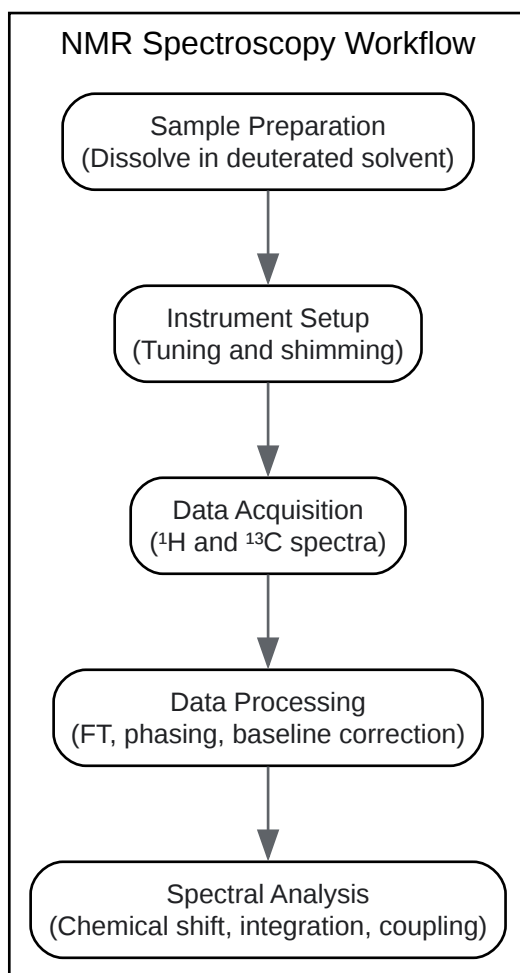
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ^1H and ^{13}C NMR spectra with peak assignments are not available in the cited sources. However, a ^1H NMR spectrum is noted to have been recorded on a Varian CFT-20 instrument. [\[1\]](#)

General Experimental Protocol for NMR Spectroscopy:

A standard protocol for acquiring NMR spectra of a liquid sample like **methyl 2-heptenoate** would involve the following steps:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , acetone- d_6 , DMSO- d_6) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **Data Acquisition:** Acquire the ^1H and ^{13}C NMR spectra. Typical parameters for ^1H NMR include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. For ^{13}C NMR, a 90-degree pulse and a longer relaxation delay may be used, often with proton decoupling.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum and reference the chemical shifts to the internal standard (TMS at 0 ppm).



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Caption: A generalized workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

An FTIR spectrum has been recorded for **methyl 2-heptenoate** using a capillary cell with the sample in its neat form.[1] A vapor phase IR spectrum has also been noted, acquired on a DIGILAB FTS-14 instrument.[1]

Expected Characteristic IR Absorptions:

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
~3020-3080	C-H stretch	Alkene
~2850-2960	C-H stretch	Alkane
~1720-1740	C=O stretch	α,β -Unsaturated Ester
~1640-1680	C=C stretch	Alkene
~1160-1250	C-O stretch	Ester

General Experimental Protocol for IR Spectroscopy (Neat Liquid):

- **Sample Preparation:** Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** Place the salt plates in the sample holder of the IR spectrometer and acquire the spectrum.
- **Background Subtraction:** Run a background spectrum of the clean salt plates and subtract it from the sample spectrum to remove atmospheric and instrument-related absorptions.

Mass Spectrometry (MS)

GC-MS data is available for **methyl 2-heptenoate**. The analysis was performed on a HITACHI M-80B instrument using electron ionization (EI).[\[1\]](#)

Key Mass-to-Charge Ratios (m/z) and Relative Intensities:[\[1\]](#)

m/z	Relative Intensity
55	99.99
87	95.59
41	84.58
113	59.14
27	50.20

General Experimental Protocol for GC-MS:

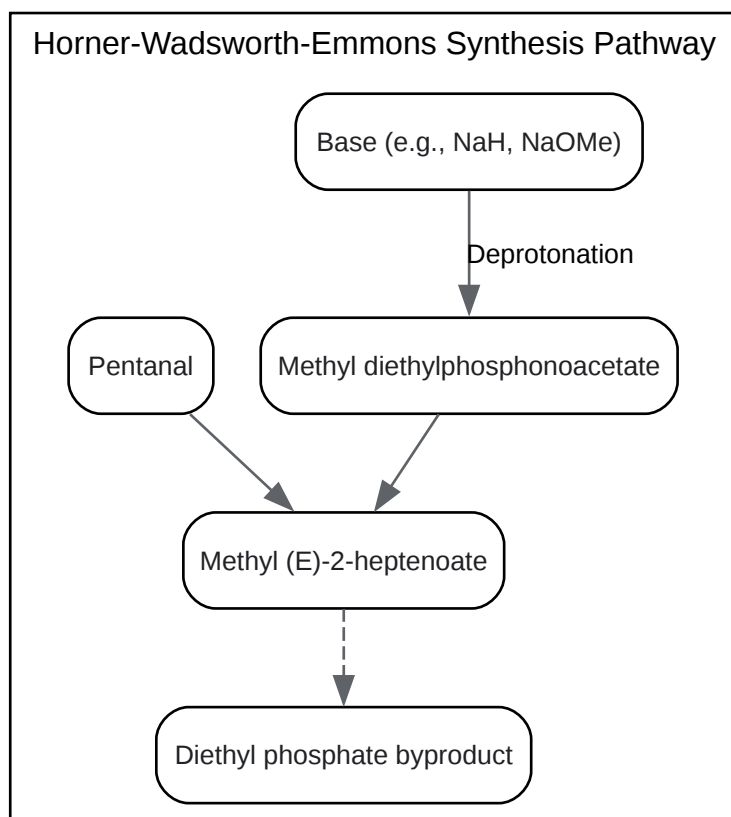
- **Sample Preparation:** Dilute a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
- **Injection:** Inject a small volume (typically 1 μL) of the diluted sample into the gas chromatograph.
- **Separation:** The sample is vaporized and carried by an inert gas through a capillary column, where separation of components occurs based on their boiling points and interactions with the stationary phase.
- **Ionization and Detection:** As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (e.g., by electron impact). The resulting ions are then separated by their mass-to-charge ratio and detected.

Synthesis of Methyl 2-heptenoate

A specific, detailed experimental protocol for the synthesis of **methyl 2-heptenoate** is not readily available in the searched literature. However, a common method for the synthesis of α,β -unsaturated esters is the Horner-Wadsworth-Emmons reaction.

General Synthetic Approach (Horner-Wadsworth-Emmons Reaction):

This reaction involves the condensation of an aldehyde or ketone with a phosphonate carbanion. For the synthesis of methyl (E)-2-heptenoate, the reactants would be pentanal and a phosphonate ylide, such as methyl (triphenylphosphoranylidene)acetate or methyl diethylphosphonoacetate.



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Caption: Proposed synthesis of Methyl (E)-2-heptenoate.

Biological Activity

No significant signaling pathways or specific biological activities for **methyl 2-heptenoate** have been identified in the conducted literature search.

Safety and Handling

Specific safety data for **methyl 2-heptenoate** is not available. However, based on the safety information for similar compounds, general laboratory safety precautions should be followed. This includes working in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses), and avoiding inhalation, ingestion, and skin contact.

Conclusion

Methyl 2-heptenoate is a simple α,β -unsaturated ester for which basic physicochemical and spectroscopic data are available, primarily for the (E)-isomer. While detailed experimental protocols for its synthesis and analysis are not extensively published, established methodologies for similar compounds can be readily applied. Further research would be beneficial to fully characterize both the (E) and (Z) isomers and to explore their potential biological activities.

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References

- 1. Methyl 2-heptenoate | C₈H₁₄O₂ | CID 5368087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Methyl 2-heptenoate (C₈H₁₄O₂) [pubchemlite.lcsb.uni.lu]
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